In-Depth Technical Guide: 2,4-Dimethyl(trifluoromethylthio)benzene (CAS 1894718-69-4)
In-Depth Technical Guide: 2,4-Dimethyl(trifluoromethylthio)benzene (CAS 1894718-69-4)
Executive Summary
The incorporation of fluorine into organic frameworks is a cornerstone strategy in modern drug discovery and agrochemical development. Among fluorinated motifs, the trifluoromethylthio group (–SCF₃) is highly prized for its unique combination of strong electron-withdrawing capacity and exceptional lipophilicity[1]. 2,4-Dimethyl(trifluoromethylthio)benzene (CAS: 1894718-69-4)[2] serves as a critical building block and model compound for studying the steric and electronic impacts of the –SCF₃ group on electron-rich aromatic systems.
This whitepaper provides an authoritative guide on the physicochemical properties, structural logic, and field-proven synthetic methodologies for 2,4-dimethyl(trifluoromethylthio)benzene, designed specifically for researchers and process chemists.
Physicochemical & Structural Profiling
The 2,4-dimethyl substitution pattern provides a unique stereoelectronic environment. The electron-donating methyl groups enrich the aromatic ring, counterbalancing the strong electron-withdrawing nature of the –SCF₃ moiety.
Table 1: Quantitative Physicochemical Data
| Parameter | Value / Description |
| IUPAC Name | 1-(trifluoromethylsulfanyl)-2,4-dimethylbenzene |
| CAS Registry Number | 1894718-69-4[3] |
| Molecular Formula | C₉H₉F₃S |
| Molecular Weight | 206.23 g/mol |
| Hansch Lipophilicity (π) | 1.44 (for the –SCF₃ group)[1] |
| Hammett Constants (σp) | 0.50 (for the –SCF₃ group)[1] |
| Appearance (Expected) | Clear, colorless to pale yellow liquid |
The Pharmacokinetic Rationale
The strategic addition of the –SCF₃ group dramatically alters the pharmacokinetic profile of a molecule. With a Hansch lipophilicity parameter (π) of 1.44, it is significantly more lipophilic than a standard trifluoromethyl group (–CF₃, π = 0.88) or a methoxy group (–OCH₃, π = -0.02)[1],[4]. This enhances membrane permeability and blood-brain barrier (BBB) penetration. Furthermore, the robust C–S–CF₃ bond resists oxidative metabolism by cytochrome P450 enzymes, preventing the rapid clearance often seen with standard thioethers.
Synthetic Methodology: Cu-Catalyzed Trifluoromethylthiolation
Synthesizing aryl trifluoromethyl sulfides historically required highly toxic or gaseous reagents (e.g., ClSCF₃). Modern methodologies favor transition-metal catalysis using bench-stable reagents[5]. For the synthesis of 2,4-dimethyl(trifluoromethylthio)benzene, the Copper-Catalyzed Trifluoromethylthiolation of aryl iodides using Silver(I) trifluoromethanethiolate (AgSCF₃) is the most reliable, high-yielding approach[6],[7].
Mechanistic Pathway
The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle. The electron-rich nature of the 2,4-dimethylphenyl ring facilitates the initial oxidative addition, while the steric bulk of the ortho-methyl group necessitates a rigid bidentate ligand (like 1,10-phenanthroline) to stabilize the high-valent Cu(III) intermediate and prevent premature catalyst degradation[6].
Fig 1: Cu-catalyzed trifluoromethylthiolation catalytic cycle for Ar-SCF3 synthesis.
Reaction Optimization Logic
To ensure a self-validating and high-yielding protocol, specific reaction parameters must be strictly controlled.
Table 2: Optimization Parameters & Causality
| Parameter | Selection | Causality & Rationale |
| Substrate | 1-Iodo-2,4-dimethylbenzene | Aryl iodides undergo oxidative addition with Cu(I) much faster than bromides or chlorides, overcoming the steric hindrance of the ortho-methyl group[8],[6]. |
| Catalyst | CuI (10 mol%) | Provides the active Cu(I) center. Cheaper and less toxic than Pd or Ni alternatives[6]. |
| Ligand | 1,10-Phenanthroline | Binds tightly to Cu, preventing disproportionation of Cu(I) to Cu(0) and Cu(II). |
| Nucleophile | AgSCF₃ (1.5 equiv) | A stable, solid source of –SCF₃. Drives transmetalation forward via the precipitation of insoluble AgI[7]. |
| Solvent | Anhydrous DMF | Highly polar aprotic solvent stabilizes the ionic transition states. Must be anhydrous ; moisture hydrolyzes the –SCF₃ anion into CS₂ and fluoride. |
Step-by-Step Experimental Protocol
Objective: Synthesis of 2,4-dimethyl(trifluoromethylthio)benzene via cross-coupling.
Step 1: Inert Atmosphere Preparation
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Action: Inside a nitrogen-filled glovebox, charge an oven-dried 15 mL Schlenk tube with CuI (19.0 mg, 0.1 mmol, 10 mol%), 1,10-phenanthroline (36.0 mg, 0.2 mmol, 20 mol%), and AgSCF₃ (313.4 mg, 1.5 mmol, 1.5 equiv).
-
Causality: Cu(I) is highly susceptible to oxidation by atmospheric O₂ into catalytically dead Cu(II). The glovebox ensures absolute exclusion of oxygen and moisture.
Step 2: Reagent Addition
-
Action: Add anhydrous DMF (5.0 mL) to the tube, followed by 1-iodo-2,4-dimethylbenzene (232.1 mg, 1.0 mmol, 1.0 equiv). Seal the tube with a Teflon-lined screw cap and remove it from the glovebox.
-
Causality: DMF dissolves the Cu-ligand complex. The order of addition ensures the catalyst is fully ligated before encountering the aryl iodide.
Step 3: Thermal Activation & Self-Validation
-
Action: Stir the reaction mixture in a pre-heated oil bath at 80 °C for 12 hours.
-
In-Process Validation: Monitor the visual state of the reaction. The initial pale suspension will rapidly transition to a deep red/brown homogeneous solution (formation of the active Cu-phenanthroline complex), followed by the gradual precipitation of a yellow/white solid (AgI byproduct). This visual cue confirms successful transmetalation.
Step 4: Quenching and Workup
-
Action: Cool the mixture to room temperature. Dilute with diethyl ether (20 mL) and filter the suspension through a short pad of Celite. Wash the filtrate with distilled water (3 × 20 mL) and brine (20 mL).
-
Causality: Ether precipitates the highly polar DMF into the aqueous layer during washing. Celite filtration safely removes the heavy metal waste (AgI and Cu residues) without clogging the separatory funnel.
Step 5: Purification
-
Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (careful: the product is relatively volatile). Purify the crude residue via silica gel flash chromatography using 100% hexanes as the eluent.
-
Causality: The –SCF₃ group and the methyl groups make the target molecule highly non-polar. It will elute rapidly in pure hexanes, leaving polar impurities on the column.
Analytical Validation Standards
To confirm the structural integrity of 2,4-dimethyl(trifluoromethylthio)benzene, the following analytical signatures must be verified:
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¹⁹F NMR (376 MHz, CDCl₃): The most diagnostic spectrum. Expect a sharp, distinct singlet at approximately -42.5 ppm . The absence of peaks around -20 ppm confirms no disulfide (CF₃SSCF₃) impurities remain[5].
-
¹H NMR (400 MHz, CDCl₃): Expect two distinct methyl singlets integrating to 3H each at ~2.35 ppm (para-methyl) and ~2.45 ppm (ortho-methyl, slightly deshielded by the adjacent sulfur). The aromatic region will show three distinct protons (an ABX spin system) between 7.00 and 7.55 ppm[5].
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GC-MS (Electron Ionization): A clear molecular ion peak at m/z = 206 [M]⁺. A major fragment at m/z = 137 [M - CF₃]⁺ is highly characteristic of trifluoromethyl thioethers undergoing homolytic C–S bond cleavage in the mass spectrometer.
References
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Jereb, M., & Dolenc, D. (2015). Electrophilic trifluoromethylthiolation of thiols with trifluoromethanesulfenamide. RSC Advances, 5, 56351-56355. URL: [Link]
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Morimoto, H., Tsubogo, T., Litvinas, N. D., & Hartwig, J. F. (2011). A Broadly Applicable Copper Reagent for Trifluoromethylations and Perfluoroalkylations of Aryl Iodides and Bromides. Angewandte Chemie International Edition, 50(16), 3793-3798. URL: [Link]
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Yin, G., Kalvet, I., Englert, U., & Schoenebeck, F. (2015). Trifluoromethylthiolation of aryl iodides and bromides enabled by a bench-stable and easy-to-recover dinuclear palladium(I) catalyst. Angewandte Chemie International Edition, 54(23), 6809-6813. URL: [Link]
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- 3. AB279642 | CAS 1894718-69-4 – abcr Gute Chemie [abcr.com]
- 4. Bis(trifluoromethyl)disulfide | 372-64-5 | Benchchem [benchchem.com]
- 5. Electrophilic trifluoromethylthiolation of thiols with trifluoromethanesulfenamide - RSC Advances (RSC Publishing) DOI:10.1039/C5RA07316B [pubs.rsc.org]
- 6. Recent catalytic syntheses of trifluoromethylthio-containing organic compounds by transition metals, chiral organocatalysts, and photocatalysts [html.rhhz.net]
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